trans-Resveratrol-13C6 3-O-beta-D-Glucuronide
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Overview
Description
Resveratrol-3-O-beta-D-glucuronide-13C6 is a glucuronide derivative of trans-resveratrol, a polyphenol found in grapes and other plants. This compound is an active metabolite and is known for its potential health benefits . The “13C6” label indicates that it is a carbon-13 labeled version, which is often used in research for tracing and quantification purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Resveratrol-3-O-beta-D-glucuronide-13C6 typically involves selective monodeacylation using either chemical or enzymatic hydrolyses. This process affords the required diesters, which are then subjected to glucuronidation using the trichloroacetimidate procedure. Mild hydrolysis follows to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: Resveratrol-3-O-beta-D-glucuronide-13C6 undergoes various metabolic transformations, including:
- Hydrolysis
- Oxidation
- Reduction
- Glucuronidation
Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate for hydrolysis and trichloroacetimidate for glucuronidation .
Major Products Formed: The major products formed from these reactions are typically other glucuronide derivatives and metabolites that exhibit biological activity similar to that of resveratrol .
Scientific Research Applications
Resveratrol-3-O-beta-D-glucuronide-13C6 has a wide range of applications in scientific research:
- Chemistry : Used as a reference standard for the accurate determination of the metabolic profile of resveratrol .
- Biology : Studied for its potential to reduce the proliferation of colon cancer cell lines and increase liver pyruvate production .
- Medicine : Investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic implications .
- Industry : Utilized in the development of new drugs and as a tracer in drug development processes .
Mechanism of Action
The exact mechanism of action of Resveratrol-3-O-beta-D-glucuronide-13C6 is not fully elucidated. it is believed to engage the sirtuin pathway and inhibit enzymes involved in the production of inflammatory mediators . This compound also interacts with human erythrocytes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds:
- Trans-Resveratrol-3-O-beta-D-glucuronide : A regioisomeric resveratrol metabolite with similar biological activities .
- Polydatin (3,4’,5-trihydroxystilbene-3-beta-D-glucoside) : A glycosylated form of resveratrol, also known as piceid, which is found in Polygonum cuspidatum .
Uniqueness: Resveratrol-3-O-beta-D-glucuronide-13C6 is unique due to its carbon-13 labeling, which makes it particularly useful in research for tracing and quantification. This labeling allows for more precise studies of its metabolic pathways and interactions within biological systems .
Biological Activity
trans-Resveratrol-13C6 3-O-beta-D-Glucuronide is a glucuronide conjugate of resveratrol, a naturally occurring polyphenolic compound found in various plants, particularly in red wine, grapes, and berries. This compound has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer activities. The biological activity of trans-resveratrol and its metabolites, including glucuronides, is crucial for understanding their therapeutic potential.
- Molecular Formula : C20H20O9
- Molecular Weight : 410.323 g/mol
- SMILES Notation : O[C@@H]1C@@HC@HOC@@HC(=O)O
Biological Activity Overview
The biological activities of trans-resveratrol and its glucuronides are primarily linked to their ability to modulate various biochemical pathways. Here are some key findings:
- Antioxidant Properties : Resveratrol exhibits strong antioxidant activity by scavenging free radicals and enhancing the body's antioxidant defenses. Its glucuronides may also retain these properties, contributing to overall antioxidant capacity in vivo .
- Anticancer Effects : Studies suggest that resveratrol and its metabolites can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The glucuronidated forms may have similar or enhanced effects compared to the parent compound .
- Anti-inflammatory Activity : Resveratrol has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. Glucuronidation may affect the bioavailability of resveratrol but does not negate its anti-inflammatory properties .
- Metabolism and Bioavailability : The metabolism of resveratrol involves extensive conjugation to glucuronides and sulfates, which can influence its bioavailability and biological activity. For instance, the formation of trans-resveratrol-3-O-glucuronide is a significant metabolic pathway that affects how resveratrol exerts its effects in the body .
Case Studies
Several studies have explored the biological activity of trans-resveratrol and its glucuronides:
- In Vivo Studies : A study involving rats fed with varying doses of resveratrol demonstrated that higher doses resulted in increased levels of glucuronide metabolites in urine and plasma, suggesting enhanced bioavailability . The study found that total antioxidant activity increased significantly with lower doses of resveratrol.
- Cancer Research : In vitro studies on human cancer cell lines indicated that resveratrol could inhibit cell growth at concentrations ranging from 0.1 to 1000 μM. The metabolites, including glucuronides, were also shown to possess similar anticancer properties .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C20H20O9 |
---|---|
Molecular Weight |
410.32 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1/i3+1,4+1,5+1,6+1,10+1,12+1 |
InChI Key |
QWSAYEBSTMCFKY-ONBJXNBSSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C=C/[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
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